molecular formula C10H18O3 B1201430 5-(1-Hydroxyhexyl)oxolan-2-one CAS No. 87877-77-8

5-(1-Hydroxyhexyl)oxolan-2-one

Cat. No. B1201430
CAS RN: 87877-77-8
M. Wt: 186.25 g/mol
InChI Key: WPWMAIDTZPLUGB-UHFFFAOYSA-N
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Description

5-(1-Hydroxyhexyl)oxolan-2-one is a cyclic molecule that has been found to have various applications in scientific research. It is commonly referred to as HHO and is a chiral compound with a molecular weight of 172.23 g/mol. This molecule is of particular interest due to its unique structure and potential for use in various fields of research.

Mechanism Of Action

The mechanism of action of HHO is not fully understood. However, it is believed that the molecule interacts with chiral compounds in a manner that allows for the separation of enantiomers. This interaction is thought to occur through the formation of hydrogen bonds between the HHO molecule and the chiral compound.

Biochemical And Physiological Effects

HHO has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic and has a low level of toxicity when administered at high doses. It is also biodegradable and does not accumulate in the environment.

Advantages And Limitations For Lab Experiments

HHO has several advantages for use in lab experiments. It is a chiral compound that is easy to synthesize and has a high level of purity. Additionally, it has a low level of toxicity and is biodegradable. However, HHO has some limitations for use in lab experiments. It is a relatively new compound and has not been extensively studied. Additionally, it is not readily available commercially, which can make it difficult to obtain for research purposes.

Future Directions

There are several future directions for research involving HHO. One potential area of research is the development of new synthetic methods for the production of HHO. Additionally, HHO could be further studied for its potential applications as a chiral solvent in various organic reactions. Further research could also be conducted to investigate the potential biomedical applications of HHO, such as drug delivery systems and other therapeutic applications.
Conclusion:
In conclusion, 5-(1-Hydroxyhexyl)oxolan-2-one is a cyclic molecule with various applications in scientific research. It is a chiral compound that can be synthesized through a simple and efficient process. HHO has been found to have potential applications as a chiral building block and solvent in various organic reactions. Further research is needed to fully understand the mechanism of action and potential biomedical applications of HHO.

Synthesis Methods

HHO can be synthesized through a simple and efficient process involving the reaction of hexyl alcohol with succinic anhydride in the presence of a catalyst. This reaction results in the formation of HHO as a white crystalline solid with a melting point of 46-48 °C.

Scientific Research Applications

HHO has been found to have various applications in scientific research. It has been used as a chiral building block in the synthesis of various biologically active compounds. Additionally, HHO has been used as a chiral solvent in various organic reactions, including asymmetric hydrogenation and epoxidation.

properties

IUPAC Name

5-(1-hydroxyhexyl)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-2-3-4-5-8(11)9-6-7-10(12)13-9/h8-9,11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWMAIDTZPLUGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C1CCC(=O)O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401007829
Record name 5-(1-Hydroxyhexyl)oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401007829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-Hydroxyhexyl)oxolan-2-one

CAS RN

87877-77-8
Record name 4,5-Dihydroxy-n-decanoic acid-4-lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087877778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(1-Hydroxyhexyl)oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401007829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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